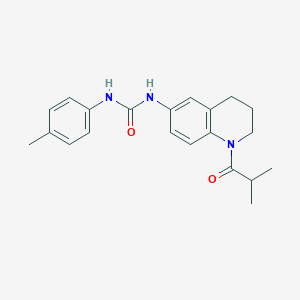
1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea is a useful research compound. Its molecular formula is C21H25N3O2 and its molecular weight is 351.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Application in Fluorescence Studies
- Research indicates the synthesis of compounds with similar structures to 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea. These compounds have been utilized in fluorescence studies, highlighting their potential use in labeled oligonucleotides, which could be significant in genetic and molecular biology research (S. Singh & Ramendra K. Singh, 2006).
Binding to Adenosine Receptors
- Research on isoquinoline and quinazoline urea derivatives, closely related to the chemical structure , shows their ability to bind to human adenosine A(3) receptors. These findings are significant in understanding receptor-ligand interactions, which could have implications in pharmacological and therapeutic applications (J. V. van Muijlwijk-Koezen et al., 2000).
Antagonism of TRPM8 Channel Receptor
- Tetrahydroisoquinoline derivatives have been identified as selective antagonists of the TRPM8 channel receptor, with potential applications in prostate cancer treatment. This research highlights the therapeutic potential of such compounds in oncology (L. De Petrocellis et al., 2016).
Antimicrobial Activity
- Some derivatives have been studied for their antimicrobial activities, suggesting potential use in combating microbial infections. This could be particularly valuable in developing new antimicrobial agents (Y. M. Elkholy & M. A. Morsy, 2006).
Application in Supramolecular Gelators
- The use of quinoline urea derivatives in the formation of Ag-complexes and their behavior as gelators highlights their potential application in material science, particularly in the creation of novel materials with specific physical properties (D. Braga et al., 2013).
Selective Detection in Aqueous Solution
- The synthesis of polymers incorporating rhodamine-based monomers, related to the compound of interest, demonstrates their utility in the selective detection of Fe3+ in aqueous solutions, indicating their potential use in environmental monitoring and analysis (Xueyan Liu et al., 2020).
Propiedades
IUPAC Name |
1-(4-methylphenyl)-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-14(2)20(25)24-12-4-5-16-13-18(10-11-19(16)24)23-21(26)22-17-8-6-15(3)7-9-17/h6-11,13-14H,4-5,12H2,1-3H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOILIDAKTMNEKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

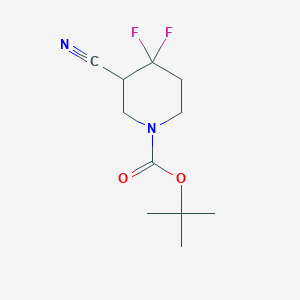
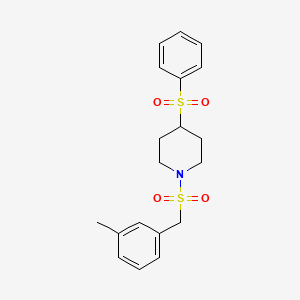

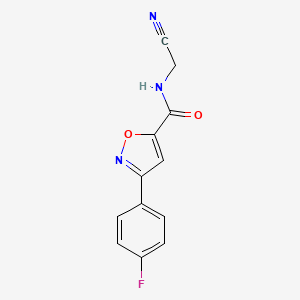




![6-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2964371.png)
![8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2964372.png)
![2-((4-fluorophenyl)thio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2964373.png)
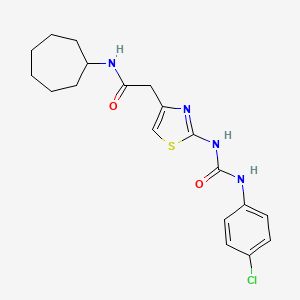
![Methyl 2-[2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2964376.png)
